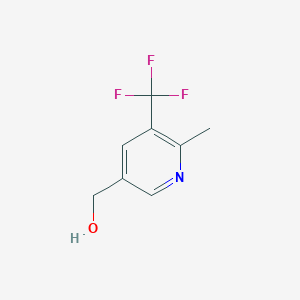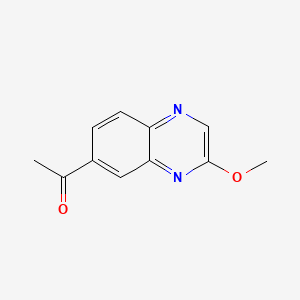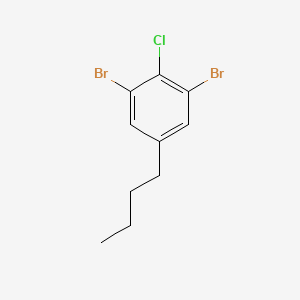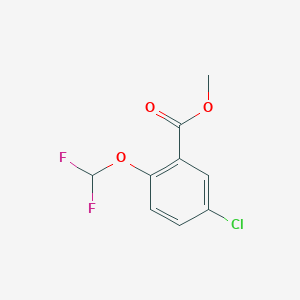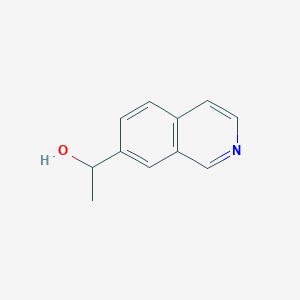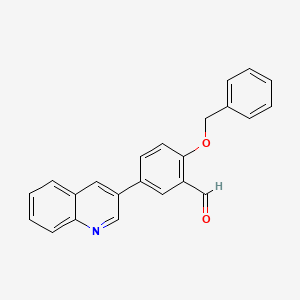
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a benzyloxy group and a quinolinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable benzaldehyde derivative under basic conditions.
Introduction of the Quinolinyl Group: This step involves the formation of a quinoline derivative, which can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.
Coupling Reaction: The final step involves coupling the benzyloxy benzaldehyde with the quinoline derivative under appropriate conditions, often using a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
化学反応の分析
Types of Reactions
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Benzyloxy)-5-(3-quinolinyl)benzoic acid.
Reduction: Formation of 2-(Benzyloxy)-5-(3-quinolinyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or binding to receptors involved in disease pathways. For example, it may inhibit kinases or proteases, leading to the disruption of cellular signaling pathways.
Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to the conductivity and luminescence properties of the material.
類似化合物との比較
Similar Compounds
2-(Benzyloxy)-N’-((2-chloro-3-quinolinyl)methylene)benzohydrazide: This compound features a similar benzyloxy and quinolinyl structure but with a hydrazide linkage.
2-(3-Quinolinyl)benzaldehyde: This compound lacks the benzyloxy group but retains the quinolinyl and benzaldehyde moieties.
Uniqueness
2-(Benzyloxy)-5-(3-quinolinyl)benzaldehyde is unique due to the presence of both the benzyloxy and quinolinyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C23H17NO2 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
2-phenylmethoxy-5-quinolin-3-ylbenzaldehyde |
InChI |
InChI=1S/C23H17NO2/c25-15-21-12-18(20-13-19-8-4-5-9-22(19)24-14-20)10-11-23(21)26-16-17-6-2-1-3-7-17/h1-15H,16H2 |
InChIキー |
KEIGPUPYHRBCJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC4=CC=CC=C4N=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




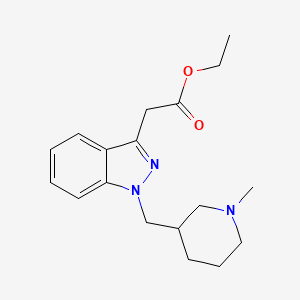
![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)
